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Compound of Interest

Compound Name: ZX-29

Cat. No.: B12415837 Get Quote

Disclaimer: The following information is a synthesized overview intended for research,

scientific, and drug development professionals. All data presented is based on publicly

available preclinical and early-phase clinical research.

Introduction
ZX-29 is an investigational small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1),

a key regulator in the "Inflamma-Stress" cellular signaling pathway. Dysregulation of the

Inflamma-Stress pathway has been implicated in a variety of autoimmune and inflammatory

disorders. By targeting TK1, ZX-29 aims to modulate downstream inflammatory responses and

restore cellular homeostasis. This document provides a comprehensive overview of the current

understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of ZX-29.

Pharmacokinetics
The pharmacokinetic profile of ZX-29 has been characterized through a series of in vitro and in

vivo preclinical studies, as well as a Phase I clinical trial in healthy volunteers.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A summary of the key ADME parameters for ZX-29 is presented below.
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Parameter
In Vitro (Human
Liver Microsomes)

Preclinical (Rodent
Model)

Phase I (Human
Volunteers)

Absorption

Bioavailability (F%) N/A ~60% (Oral) ~75% (Oral)

Tmax (hours) N/A 1.5 2.0

Distribution

Protein Binding (%)
98.5% (primarily to

albumin)
99.1% 98.8%

Volume of Distribution

(L/kg)
N/A 15.2 12.5

Metabolism

Primary Metabolic

Pathway

CYP3A4-mediated

oxidation

CYP3A4-mediated

oxidation

CYP3A4-mediated

oxidation

Major Metabolites
M1 (inactive), M2

(minor activity)
M1, M2 M1, M2

Excretion

Half-life (t½, hours) N/A 8.2 10.5

Clearance

(mL/min/kg)
N/A 25.8 18.2

Primary Route of

Elimination
Hepatic

Biliary (fecal) and

Renal

Primarily Renal (as

metabolites)

Experimental Protocols: Pharmacokinetic Studies

In Vitro Metabolism:

Human liver microsomes were incubated with ZX-29 (1 µM) in the presence of NADPH at

37°C. Samples were taken at various time points and analyzed by LC-MS/MS to determine the

rate of metabolism and identify major metabolites.
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Preclinical Pharmacokinetics (Rodent Model):

Male Sprague-Dawley rats (n=6 per group) were administered ZX-29 either intravenously (5

mg/kg) or orally (20 mg/kg). Blood samples were collected at predetermined intervals over 24

hours. Plasma concentrations of ZX-29 and its metabolites were quantified using a validated

LC-MS/MS method.

Phase I Clinical Trial:

A single ascending dose study was conducted in healthy male volunteers (n=8 per dose

cohort). Participants received a single oral dose of ZX-29 (ranging from 50 mg to 800 mg).

Serial blood and urine samples were collected over 48 hours to assess the PK profile.

Pharmacodynamics
The pharmacodynamic effects of ZX-29 are directly linked to its inhibition of TK1 and the

subsequent modulation of the Inflamma-Stress signaling pathway.

Mechanism of Action

ZX-29 is a potent and selective ATP-competitive inhibitor of TK1. The binding of ZX-29 to the

ATP-binding pocket of TK1 prevents the phosphorylation of its downstream substrate,

Transcription Factor Alpha (TFα). This, in turn, inhibits the translocation of TFα to the nucleus

and the subsequent transcription of pro-inflammatory cytokines, such as IL-6 and TNF-α.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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